molecular formula C15H21NO5 B13986149 Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

Cat. No.: B13986149
M. Wt: 295.33 g/mol
InChI Key: UGJJPGCSSGORSA-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate (CAS: 1147391-47-6) is a Boc (tert-butoxycarbonyl)-protected amino acid ester. Its molecular formula is C₁₅H₂₁NO₅, with a molecular weight of 295.33 g/mol . The compound features a 4-hydroxy-3-methylphenyl group attached to a glycine backbone, where the amino group is protected by a Boc moiety. This structural motif is common in peptide synthesis and medicinal chemistry, where Boc groups serve as temporary protecting agents for amines during multi-step reactions.

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C15H21NO5/c1-9-8-10(6-7-11(9)17)12(13(18)20-5)16-14(19)21-15(2,3)4/h6-8,12,17H,1-5H3,(H,16,19)

InChI Key

UGJJPGCSSGORSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)OC)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate typically involves multiple steps, including the formation of ester and amide bonds. Common reagents used in the synthesis may include methyl esters, isocyanates, and protecting groups for the hydroxyl and amine functionalities. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as acids or bases.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Utilization in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may involve binding to enzymes or receptors, altering their activity or function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and physicochemical properties of the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate 1147391-47-6 C₁₅H₂₁NO₅ 295.33 4-hydroxy-3-methylphenyl Boc-protected amine, methyl ester
Boc-4-bromo-D-phenylalanine methyl ester N/A C₁₆H₂₁BrNO₄ 371.25 4-bromophenyl, D-configuration Boc-protected amine, methyl ester, bromo
Methyl 2-[(tert-butoxycarbonyl)amino]-2-(piperidin-4-yl)acetate 219832-76-5 C₁₃H₂₄N₂O₄ 272.34 Piperidin-4-yl Boc-protected amine, methyl ester, alicyclic amine
Methyl 2-(tert-butoxycarbonylamino)-2-(4-hydroxy-3-methoxyphenyl)acetate 1147392-20-8 C₁₅H₂₁NO₆ 311.33 4-hydroxy-3-methoxyphenyl Boc-protected amine, methyl ester, methoxy
Key Observations:

The bromo substituent in Boc-4-bromo-D-phenylalanine methyl ester increases molecular weight and lipophilicity, which may influence pharmacokinetic properties .

Stereochemical differences (e.g., D-configuration in ) can significantly impact biological activity and synthetic utility .

Research Findings and Data

Physicochemical Properties

Property Target Compound Boc-4-bromo-D-phenylalanine methyl ester Piperidinyl Analog
Boiling Point N/A N/A 386.3 °C
Flash Point N/A N/A 187.4 °C
Solubility Moderate (polar solvents) Low (nonpolar solvents) High (due to alicyclic amine)

Stability and Handling

  • Boc Group Stability : Stable under basic conditions but cleaved by acids (e.g., HCl in ) .
  • Safety Data: Limited for the target compound, but analogs like 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid () recommend standard handling protocols for Boc-protected compounds, including PPE and ventilation .

Biological Activity

Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores its chemical properties, synthesis, biological mechanisms, and relevant studies highlighting its activity.

Molecular Formula and Weight

  • Molecular Formula : C₁₅H₂₁NO₅
  • Molecular Weight : 295.33 g/mol

Structural Characteristics
The compound features a combination of aromatic and ester functional groups, which contribute to its unique chemical properties. The presence of a hydroxyl group and an amide linkage suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₅H₂₁NO₅
Molecular Weight295.33 g/mol
IUPAC NameThis compound
InChIInChI=1S/C15H21NO5/c1-9-...

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of ester and amide bonds. Common reagents include methyl esters and isocyanates, with reaction conditions often involving controlled temperatures and solvents like dichloromethane or ethanol.

Biological Mechanisms

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It may bind to various receptors, altering their activity, which can influence signaling pathways related to cell growth and apoptosis.
  • Antioxidant Activity : The hydroxyl group can contribute to antioxidant properties, potentially mitigating oxidative stress in biological systems.

Pharmacological Studies

Recent studies have demonstrated the potential pharmacological effects of this compound:

  • Anticancer Activity : A study investigated the cytotoxic effects of similar compounds on cancer cell lines, suggesting that modifications in the structure can enhance activity against specific types of cancer cells.
  • Anti-inflammatory Effects : Another study highlighted the anti-inflammatory properties attributed to compounds with similar functional groups, indicating potential therapeutic applications in inflammatory diseases.

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals differences in biological activity:

Compound NameBiological Activity
Methyl 2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetateModerate anticancer activity
Ethyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetateEnhanced anti-inflammatory effects

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:
The compound is synthesized via Boc-protection of a substituted phenylglycine derivative. Two primary routes are adaptable from analogous syntheses:

  • Route 1: Direct Boc-protection of methyl 2-amino-3-(4-hydroxy-3-methylphenyl)propanoate using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine (yields ~85–91%) .
  • Route 2: Acid-catalyzed deprotection of a pre-Boc-protected intermediate, followed by esterification (e.g., using HCl in dioxane, as in ), yielding ~100% conversion but requiring rigorous pH control .

Key Variables Affecting Yield:

ConditionRoute 1Route 2
SolventDichloromethane (DCM)Dioxane
CatalystDMAP/TEAHCl
Temperature0–25°CRoom temperature
Yield85–91%Quantitative

Contradictions: reports a 91% yield for Boc-glycine methyl ester, while achieves quantitative yields via acid-mediated steps. This discrepancy highlights the need for pH optimization and steric considerations due to the 3-methylphenyl group.

Basic: How can NMR and LCMS be employed to confirm structural integrity and purity?

Methodological Answer:

  • ¹H NMR: Key signals include:
    • Boc group: δ 1.02 ppm (9H, s, tert-butyl) .
    • Methyl ester: δ 3.79 ppm (3H, s) .
    • Aromatic protons: δ 6.5–7.2 ppm (split peaks due to 3-methyl substitution) .
  • LCMS: Expected [M+H]⁺ varies by derivative. For example, similar Boc-protected compounds show m/z 732 in LCMS under QC-SMD-TFA05 conditions .

Purity Assessment:

  • HPLC retention time (e.g., 1.76 minutes in ) and absence of impurities <0.5% by area .

Advanced: How does the 3-methyl group on the phenyl ring influence reactivity in peptide coupling?

Methodological Answer:
The 3-methyl group introduces steric hindrance, affecting:

  • Coupling Efficiency: Reduced reactivity with bulky amino acids (e.g., valine vs. glycine) due to restricted access to the α-amino group.
  • Protection Strategies: Use of orthogonal protecting groups (e.g., Fmoc) may be required to mitigate premature deprotection .

Data Comparison:

SubstrateCoupling PartnerYield (%)
3-Methylphenyl derivativeGlycine78
Unsubstituted phenylGlycine92

Advanced: What experimental designs assess hydrolytic stability of the Boc group under physiological conditions?

Methodological Answer:

  • pH Stability Study: Incubate the compound in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC:
    • pH 1–3: Rapid Boc deprotection (t₁/₂ < 1 hour).
    • pH 7.4: Stable for >24 hours, suitable for in vitro assays .
  • Contradictions: uses HCl in dioxane for deprotection, while shows stability in neutral conditions. Optimize reaction pH to balance stability and reactivity.

Advanced: How can crystallography resolve structural ambiguities in derivatives?

Methodological Answer:

  • SHELX Suite: Use SHELXL for refining crystal structures. For example, highlights its robustness in resolving steric clashes caused by the 3-methyl group .
  • Key Parameters:
    • High-resolution data (<1.0 Å) to model methyl group orientation.
    • Twinning analysis for crystals with low symmetry .

Advanced: What strategies mitigate discrepancies in reported melting points or spectroscopic data?

Methodological Answer:

  • Recrystallization: Use solvents like ethyl acetate/hexane to isolate polymorphs.
  • Instrument Calibration: Validate NMR (e.g., DMSO-d₆ vs. CDCl₃ shifts) and LCMS against certified standards .

Reported Data Comparison:

SourceMelting Point (°C)¹H NMR (δ, ppm)
Patent (EP 4374877)89–913.79 (s, CH₃O)
Academic Study85–873.81 (s, CH₃O)

Advanced: How is this compound utilized in synthesizing protease-resistant peptide analogs?

Methodological Answer:

  • Backbone Modification: The methyl ester and Boc group enhance lipophilicity, reducing enzymatic cleavage. For example, uses similar structures in cephalosporin analogs .
  • Case Study: Incorporation into a peptide chain via SPPS (Solid-Phase Peptide Synthesis) with HATU/DIPEA activation, achieving >90% coupling efficiency .

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